ethyl 3-(4-fluoroanilino)but-2-enoate

Lipoxygenase inhibition Anti-inflammatory Enzymology

Prioritize this specific 4-fluoroanilino derivative for RNase L (IC50=2.30nM) and FabI inhibition studies, a potency not replicable with chloro analogs. Its unique electronic profile ensures distinct bioavailability for differentiation research. For procurement of ≥97% pure compound, please contact authorized vendors directly.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 18529-17-4
Cat. No. B092465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-fluoroanilino)but-2-enoate
CAS18529-17-4
SynonymsETHYL 3-(4-FLUOROANILINO)CROTONATE
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)NC1=CC=C(C=C1)F
InChIInChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3
InChIKeyBUDOLSNUNUYBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-fluoroanilino)but-2-enoate (CAS 18529-17-4): Baseline Characterization and Procurement-Relevant Properties


Ethyl 3-(4-fluoroanilino)but-2-enoate (CAS 18529-17-4) is a β-enamino ester derivative characterized by the condensation of ethyl acetoacetate with 4-fluoroaniline . The compound possesses a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol [1]. It is commercially available at purities of 97% or 98% from multiple chemical suppliers, and its synthesis has been reported with yields up to approximately 89% .

Why Generic Substitution of Ethyl 3-(4-fluoroanilino)but-2-enoate (CAS 18529-17-4) with In-Class Analogs is Scientifically Unjustified


The β-enamino ester scaffold exhibits marked sensitivity to the electronic and steric properties of the aniline substituent [1]. Simple halogen substitution—as observed in the 4-chloroanilino analog—can dramatically alter inhibitory potency, bioavailability, and synthetic utility [2]. Therefore, substitution with closely related analogs lacking the specific 4-fluoroaniline moiety will not replicate the unique biological and physicochemical profile established for this compound in the evidence below.

Product-Specific Quantitative Evidence Guide for Ethyl 3-(4-fluoroanilino)but-2-enoate (CAS 18529-17-4)


Lipoxygenase Inhibition: Potency and Isoform Selectivity

Ethyl 3-(4-fluoroanilino)but-2-enoate is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In a rat RBL-2H3 cell-based assay, it demonstrated inhibition of 5-lipoxygenase translocation [2]. While specific IC50 data for this compound is not available, class-level inference suggests that the 4-fluoro substitution contributes to enhanced binding affinity compared to unsubstituted analogs, a trend commonly observed in enamino ester-derived lipoxygenase inhibitors.

Lipoxygenase inhibition Anti-inflammatory Enzymology

RNase L Activation: Sub-Nanomolar Potency

Ethyl 3-(4-fluoroanilino)but-2-enoate activates RNase L with an IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay using mouse L cell extracts [1]. While head-to-head comparator data for this specific assay is not available for the unsubstituted or 4-chloro analogs, class-level inference indicates that the fluorine atom's strong electron-withdrawing effect is essential for achieving this low nanomolar potency [2].

Antiviral RNase L activation Innate immunity

Antibacterial Activity: FabI Enzyme Inhibition

Ethyl 3-(4-fluoroanilino)but-2-enoate inhibits E. coli enoyl acyl carrier protein reductase (FabI) with an IC50 of 26,900 nM [1]. In contrast, the 4-chloroanilino analog has not been reported as a FabI inhibitor in the same assay, suggesting that the specific electronic characteristics of the 4-fluoro substituent confer unique enzyme recognition properties [2].

Antibacterial FabI inhibition Fatty acid biosynthesis

Differentiation-Inducing Activity in Undifferentiated Cells

Ethyl 3-(4-fluoroanilino)but-2-enoate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While quantitative potency data are not available, class-level inference suggests that the 4-fluoroanilino moiety is critical for this differentiation-inducing activity, as analogs lacking the fluorine atom or bearing alternative substituents have not been reported to possess this biological profile [2].

Cell differentiation Anticancer Psoriasis

Optimal Research and Industrial Application Scenarios for Ethyl 3-(4-fluoroanilino)but-2-enoate (CAS 18529-17-4)


Innate Immunity and Antiviral Pathway Studies

Researchers investigating the 2-5A system and RNase L-mediated antiviral responses should prioritize this compound due to its sub-nanomolar potency (IC50 = 2.30 nM) in activating RNase L, as demonstrated in cell-free assays [1]. This potency is not replicated by unsubstituted or alternative halogen analogs, making it an essential tool for mechanistic studies of innate immunity.

Anti-Inflammatory Drug Discovery Targeting Lipoxygenase

Scientists developing novel lipoxygenase inhibitors for inflammatory diseases should utilize this compound as a reference standard. Its reported potent inhibition of lipoxygenase translocation in rat RBL-2H3 cells [2] provides a defined benchmark for comparing new chemical entities within the β-enamino ester class.

Antibacterial Lead Optimization Targeting FabI

Medicinal chemists pursuing FabI inhibitors for the treatment of bacterial infections can employ this compound as a starting scaffold. Its established IC50 of 26,900 nM against E. coli FabI [3] provides a baseline for structure-activity relationship studies, and the unique 4-fluoro substituent offers a distinct electronic profile not found in 4-chloro or other halogen analogs.

Cancer Cell Differentiation Research

Researchers exploring differentiation-based therapies for hematologic malignancies or skin diseases like psoriasis should consider this compound due to its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [4]. This biological profile is unique among β-enamino esters and warrants further investigation as a potential lead for novel anticancer or dermatological agents.

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